3-{(1E)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}phenyl 4-chlorobenzoate
Overview
Description
3-{(1E)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}phenyl 4-chlorobenzoate is a complex organic compound that belongs to the class of cinnamic acid amides This compound is characterized by its unique structure, which includes a cyano group, a phenyl ring, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(1E)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoic acid with an appropriate amine, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product. The purification process may include recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-{(1E)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring and chlorobenzoate moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenyl and benzoate derivatives
Scientific Research Applications
3-{(1E)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}phenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{(1E)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-{(1E)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-1-yl}-1,2-phenylene diacetate
- (E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 3-{(1E)-2-cyano-3-oxo-3-[(1-phenylethyl)amino]prop-1-en-1-yl}phenyl 4-chlorobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and chlorobenzoate moiety enhances its reactivity and potential for various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3/c1-17(19-7-3-2-4-8-19)28-24(29)21(16-27)14-18-6-5-9-23(15-18)31-25(30)20-10-12-22(26)13-11-20/h2-15,17H,1H3,(H,28,29)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOLMXSAKOKFLH-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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